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Compound of Interest

Compound Name: Isobutyl acetoacetate

Cat. No.: B046460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for isobutyl acetoacetate, a versatile chemical intermediate. The following sections detail its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics,

offering valuable insights for compound identification, purity assessment, and structural

elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For isobutyl acetoacetate, both ¹H and ¹³C NMR data

are crucial for confirming its identity.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of isobutyl acetoacetate exhibits distinct signals corresponding to the

different proton environments within the molecule. The keto-enol tautomerism of the

acetoacetate moiety can lead to the presence of two sets of signals, with the keto form typically

being predominant. The data presented here is for the keto tautomer in deuterated chloroform

(CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Isobutyl Acetoacetate in CDCl₃[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.92 Doublet 2H -O-CH₂-CH(CH₃)₂

~3.47 Singlet 2H -CO-CH₂-CO-

~2.28 Singlet 3H CH₃-CO-

~1.95 Multiplet 1H -CH₂-CH(CH₃)₂

~0.94 Doublet 6H -CH( CH₃ )₂

Note: Chemical shifts can vary slightly depending on the spectrometer frequency and sample

concentration.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon

atom.

Table 2: ¹³C NMR Spectroscopic Data for Isobutyl Acetoacetate in CDCl₃

Chemical Shift (δ) ppm Assignment

~200.5 C=O (ketone)

~167.0 C=O (ester)

~71.0 -O-CH₂-

~50.0 -CO-CH₂-CO-

~30.0 CH₃-CO-

~27.5 -CH(CH₃)₂

~19.0 -CH(CH₃)₂
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Note: The specific chemical shifts for ¹³C NMR were not explicitly found in a single source and

are representative values based on typical chemical shift ranges and spectral data for similar

structures.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of isobutyl acetoacetate is characterized

by strong absorption bands corresponding to the ester and ketone carbonyl groups.

Table 3: Key IR Absorption Bands for Isobutyl Acetoacetate

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~1745 Strong C=O stretch (ester)

~1720 Strong C=O stretch (ketone)

~1150 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of isobutyl acetoacetate provides information about its molecular weight

and fragmentation pattern, which can be used for structural confirmation.

Table 4: Key Mass Spectrometry Data for Isobutyl Acetoacetate[2]

m/z Interpretation

158 Molecular ion [M]⁺

102 [M - C₄H₈]⁺ (Loss of isobutylene)

85 [CH₃COCH₂CO]⁺

57 [C₄H₉]⁺ (Isobutyl cation)

43 [CH₃CO]⁺ (Acylium ion)
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A small amount of isobutyl acetoacetate (typically 5-20 mg for ¹H, 20-

50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: The sample is transferred to a 5 mm NMR tube.

Data Acquisition: The NMR spectrum is acquired on a high-resolution NMR spectrometer

(e.g., 300 MHz or higher). For ¹H NMR, a sufficient number of scans are acquired to obtain a

good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to

the low natural abundance of the ¹³C isotope, and proton decoupling is applied.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase

corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are

referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: As isobutyl acetoacetate is a liquid, a neat spectrum can be obtained

by placing a drop of the liquid between two sodium chloride (NaCl) or potassium bromide

(KBr) salt plates to form a thin film.[3]

Instrumentation: The salt plates are mounted in a sample holder and placed in the beam

path of an FTIR spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the

spectrum of the sample is recorded. The instrument software automatically subtracts the

background spectrum to produce the final IR spectrum of the sample.

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify

the functional groups present.
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Mass Spectrometry (MS)
Sample Preparation: A dilute solution of isobutyl acetoacetate is prepared by dissolving a

small amount of the compound in a volatile organic solvent, such as methanol or acetonitrile.

Instrumentation: The sample solution is introduced into the mass spectrometer, typically via

direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

Electron ionization (EI) is a common method for generating ions of small organic molecules.

Data Acquisition: The mass spectrometer is set to scan over a desired mass range (e.g., m/z

10-200). The instrument separates the ions based on their mass-to-charge ratio and detects

their relative abundance.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like isobutyl acetoacetate.
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A general workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b046460#isobutyl-acetoacetate-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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